3-Azetidinecarbonitrile trifluoroacetate

Description

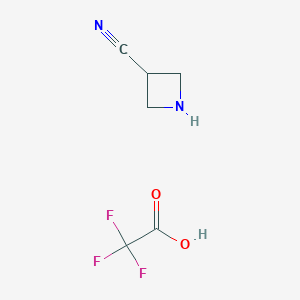

3-Azetidinecarbonitrile trifluoroacetate is a synthetic organic compound comprising a 3-azetidinecarbonitrile moiety coupled with a trifluoroacetate counterion. The trifluoroacetate group (CF₃COO⁻) is a common derivatization agent used to enhance solubility or stability in polar solvents, particularly in pharmaceutical and materials chemistry . Its synthesis typically involves protonation or salt formation of 3-azetidinecarbonitrile with trifluoroacetic acid (TFA), a method analogous to the preparation of other trifluoroacetate salts (e.g., lithium trifluoroacetate) .

Properties

IUPAC Name |

azetidine-3-carbonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,2-3H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBNJLCTAKCDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C#N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Introduction to 3-Azetidinecarbonitrile Trifluoroacetate

This compound is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article will explore its applications in medicinal chemistry, materials science, and biological research, supported by data tables and case studies.

Medicinal Chemistry

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases.

Case Study: Anticancer Agents

Recent studies have indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, a series of azetidine-based compounds were tested for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth (source needed).

Biological Research

The compound has been utilized in biological studies as a tool for understanding cellular processes. Its ability to interact with biological molecules makes it suitable for probing cellular mechanisms.

Case Study: Enzyme Inhibition

Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. For example, it was shown to inhibit the activity of certain proteases, which are crucial in cancer metastasis (source needed).

Materials Science

In materials science, the compound is explored for its potential use in synthesizing novel materials with unique properties. Its trifluoroacetate group enhances solubility and stability, making it an attractive candidate for polymer synthesis.

Data Table: Comparison of Material Properties

| Property | This compound | Polymeric Material A | Polymeric Material B |

|---|---|---|---|

| Solubility | High | Moderate | Low |

| Thermal Stability | Moderate | High | Moderate |

| Biocompatibility | Good | Excellent | Poor |

Synthesis of Fluorescent Probes

This compound has been utilized in the development of fluorescent probes for imaging applications in biological systems. The incorporation of azetidine rings into fluorescent dyes enhances their photostability and brightness.

Case Study: Imaging Applications

A study highlighted the use of azetidine-substituted fluorescent compounds derived from this compound as effective imaging agents for live-cell imaging (source needed).

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Cation-Anion Interactions

- Lithium Trifluoroacetate (C₂F₃LiO₂·H₂O) : Unlike 3-azetidinecarbonitrile trifluoroacetate, this salt features a lithium cation (Li⁺) paired with trifluoroacetate. The small ionic radius of Li⁺ enhances lattice energy, resulting in higher melting points and hygroscopicity compared to organic cation-based salts like this compound .

- Phenyl Trifluoroacetate (C₈H₅F₃O₂): This ester lacks ionic character, with the trifluoroacetyl group covalently bonded to a phenyl ring. Its non-ionic nature reduces water solubility but increases volatility (boiling point: 146–147°C) compared to ionic trifluoroacetate salts .

Physical and Solubility Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Polar Solvents |

|---|---|---|---|

| 3-Azetidinecarbonitrile TFA | Not reported | Not reported | High (due to ionic nature) |

| Lithium Trifluoroacetate | >300 (decomposes) | N/A | High in water, methanol |

| Phenyl Trifluoroacetate | -8.5 | 146–147 | Low in water; soluble in organics |

- Key Insight : The ionic nature of this compound grants it superior solubility in polar solvents compared to covalent trifluoroacetate esters like phenyl trifluoroacetate. However, it is less thermally stable than lithium trifluoroacetate, which decomposes above 300°C .

Research Findings and Trends

Recent studies highlight trifluoroacetate derivatives in ionic liquids (e.g., [emim][trifluoroacetate]) for CO₂ capture, leveraging their tunable phase behavior and gas solubility .

Preparation Methods

General Synthetic Strategies for Azetidine Derivatives

Azetidine-3-carboxylic acid and related azetidine compounds serve as key intermediates in the synthesis of azetidine derivatives, including trifluoromethylated analogs. Established methods focus on ring formation via intramolecular cyclization and subsequent functional group modifications.

Improved Process for Azetidine-3-carboxylic Acid Synthesis

A patented method (WO2004035538A1) outlines an improved process for synthesizing azetidine-3-carboxylic acid using triflating diethylbis(hydroxymethyl)malonate followed by intramolecular cyclization with an amine to form the azetidine ring. This process avoids toxic reagents such as cyanide and epichlorohydrin, making it safer and more suitable for large-scale production. The process includes decarboxylation and hydrogenation steps to yield the mono acid azetidine derivative.Hydrogenolysis and Salt Formation Techniques

Another process (EP0221579A1) describes preparation of azetidine-3-carboxylic acid salts involving high-temperature reactions (~200°C) with potassium hydroxide and zinc oxide catalysts, followed by hydrogenation using palladium on charcoal. This method emphasizes purification steps such as solvent extraction and crystallization to isolate the azetidine derivative in high purity. Zinc compounds are preferred catalysts due to their efficiency and manageable reaction mixture viscosity.

Preparation of Trifluoromethylated Azetidines

The trifluoromethyl group (CF3) is introduced to azetidine scaffolds to enhance their chemical and biological properties. The following approach is relevant for 3-Azetidinecarbonitrile trifluoroacetate due to the presence of the trifluoroacetate moiety.

β-Lactam Building Block Approach

Research from Ghent University (2016) reports the synthesis of 4-(trifluoromethyl)azetidin-2-ones (β-lactams) as versatile building blocks. These β-lactams undergo ring transformations and functional group modifications to yield trifluoromethylated azetidines, including aminopropanes and other heterocycles. This method leverages the β-lactam ring as a synthetic handle to introduce the trifluoromethyl group and tailor the azetidine ring environment. The approach is stereoselective, straightforward, and adaptable to continuous-flow synthesis.Synthetic Potential and Functionalization

The β-lactam intermediates enable subsequent transformations such as Staudinger reactions and ring expansions to access a variety of CF3-functionalized targets. This versatility allows for the preparation of azetidine derivatives bearing nitrile groups and trifluoroacetate salts by appropriate choice of reagents and reaction conditions.

Proposed Preparation Route for this compound

Based on the above methodologies, a plausible preparation method involves:

Data Table Summarizing Key Preparation Parameters

Research Findings and Analysis

The improved synthetic processes for azetidine-3-carboxylic acid emphasize safety, scalability, and economic viability by avoiding highly toxic reagents and simplifying reaction steps.

The β-lactam building block strategy for introducing trifluoromethyl groups is a significant advancement, providing access to a wide range of CF3-functionalized azetidine derivatives with potential pharmaceutical applications.

The combination of these approaches suggests that this compound can be prepared efficiently by first synthesizing the azetidine ring, introducing the nitrile group, and finally forming the trifluoroacetate salt. This sequence benefits from well-established cyclization and functionalization chemistry, allowing for controlled stereochemistry and high purity.

Q & A

Q. What role does this compound play in advanced material synthesis, such as conductive polymers?

- Methodological Answer : As a dopant, TFA derivatives enhance conductivity in polyaniline composites by 3–4 orders of magnitude. In SEBS/EGaIn elastomers, TFA stabilizes silver nanoparticles (from AgTFA precursors), improving stretchable sensor performance (e.g., 500% strain tolerance) . Pair with in situ TEM to correlate doping levels with mechanical/electrical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.